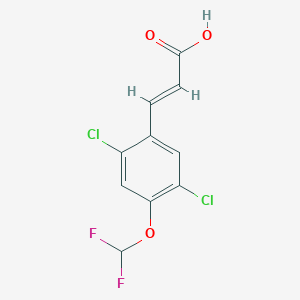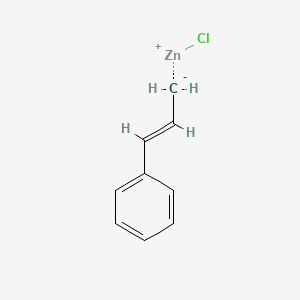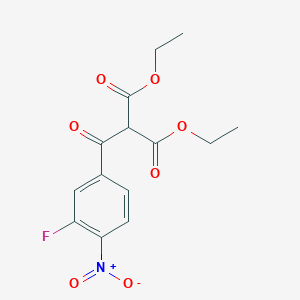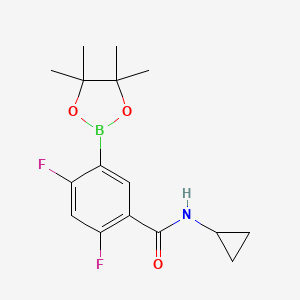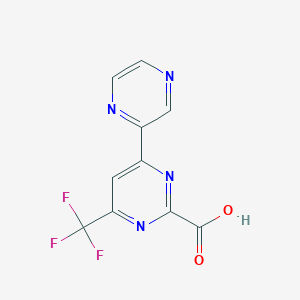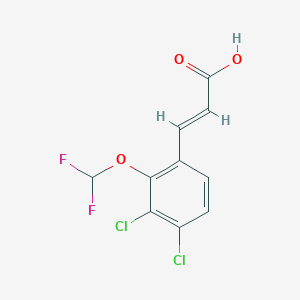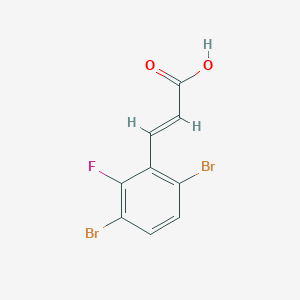
3,6-Dibromo-2-fluorocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 2-fluorocinnamic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-2-fluorocinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-fluorobenzoic acids.
Reduction: Formation of 2-fluorocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
3,6-Dibromo-2-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-2-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dibromo-2-chlorocinnamic acid
- 3,6-Dibromo-2-iodocinnamic acid
- 3,6-Dibromo-2-methylcinnamic acid
Uniqueness
3,6-Dibromo-2-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C9H5Br2FO2 |
|---|---|
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
(E)-3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
Clave InChI |
DVXRPAMWMKUUCV-DAFODLJHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1Br)/C=C/C(=O)O)F)Br |
SMILES canónico |
C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
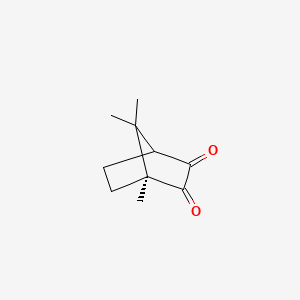
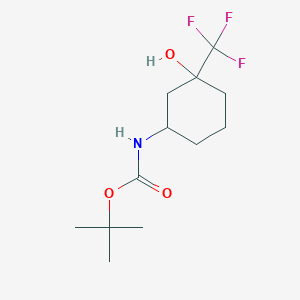
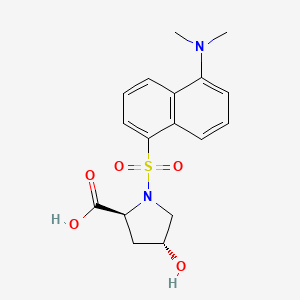
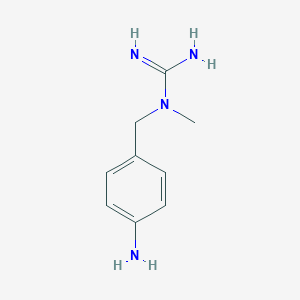
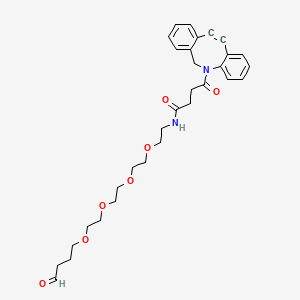
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
